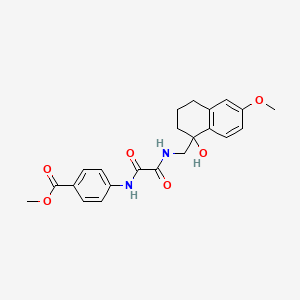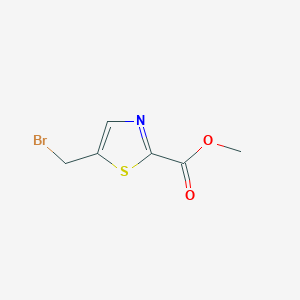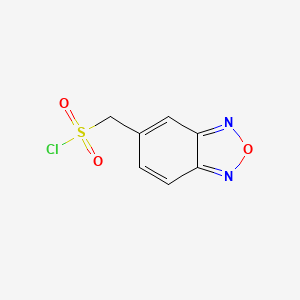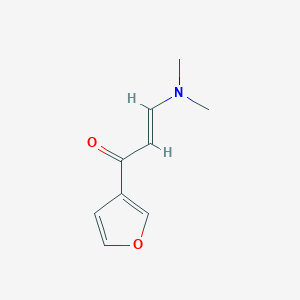![molecular formula C20H30ClN3O2 B2733566 5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride CAS No. 2418642-54-1](/img/structure/B2733566.png)
5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain elements of aminomethyl groups, phenyl groups, piperidine rings, and carbonyl groups . These are common structures in organic chemistry and are often found in various pharmaceuticals and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures often involve reactions such as hydrogenation, ring construction from different cyclic or acyclic precursors, and functionalization of preformed rings .Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also seems to have a phenyl group attached to the piperidine ring, and a carbonyl group attached to the piperidine ring .Chemical Reactions Analysis
The compound, due to its aminomethyl and carbonyl groups, might undergo reactions such as acylation, sulfation, and other transformations .Scientific Research Applications
Organic Synthesis
This compound, being a piperidine derivative, can be used as a reagent in organic synthesis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Catalyst in Biochemical Reactions
The compound can act as a catalyst in biochemical reactions. It facilitates the formation of a covalent bond between two functional groups.
Production of Various Compounds
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . Therefore, this compound could potentially be used in the development of new pharmaceuticals .
5. Research in Life Science and Biochemical Fields The compound could be used in life science and biochemical research . For instance, it could be used in studies involving protein concentration assays .
Material Science Applications
Given its chemical properties, this compound could potentially be used in material science applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[4-(aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-2-22-14-16(8-9-18(22)24)19(25)23-12-10-20(15-21,11-13-23)17-6-4-3-5-7-17;/h3-7,16H,2,8-15,21H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQJSCXSXSECPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CCC1=O)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Aminomethyl)-4-phenylpiperidine-1-carbonyl]-1-ethylpiperidin-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2733485.png)
![6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2733486.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2733487.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733489.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2733493.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2733496.png)

![2-Methyl-7-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2733498.png)

![2-chloro-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2733500.png)

